

Application Note: Characterizing ADAM-17 Substrate Interactions using Surface Plasmon Resonance (SPR)

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Compound of Interest

Compound Name: ADAM-17 Substrate

Cat. No.: B12375528

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Audience: Researchers, scientists, and drug development professionals.

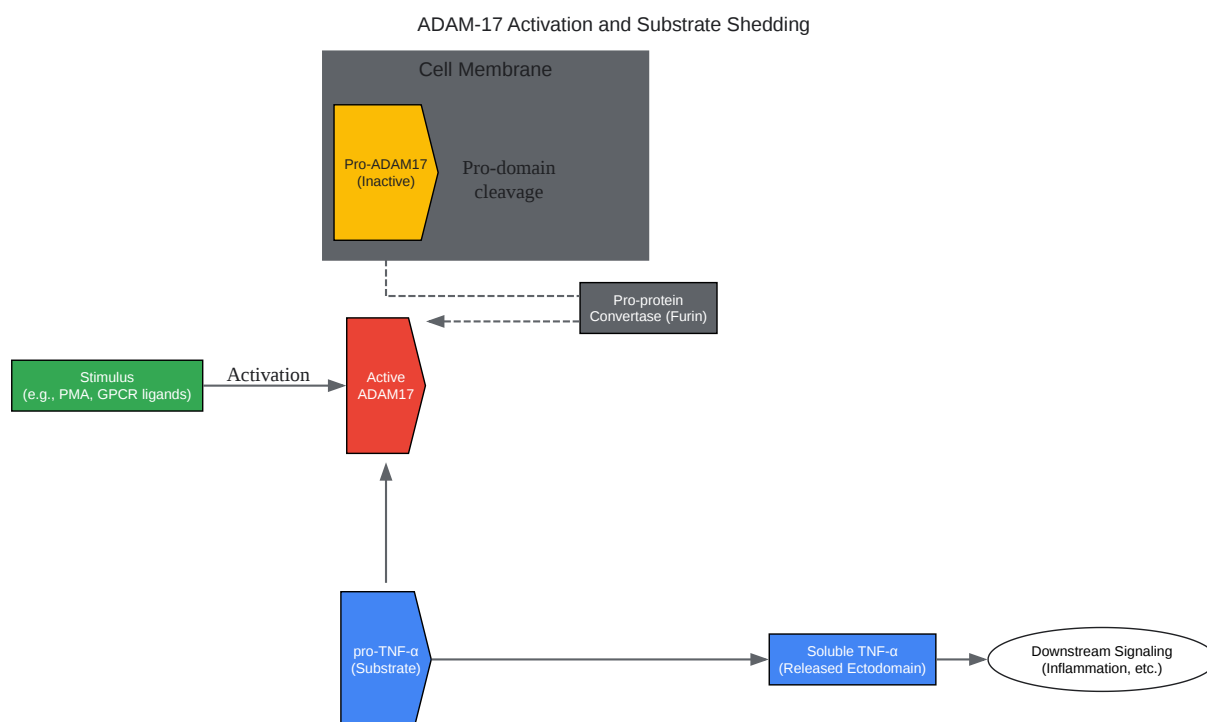
Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as TNF- α Converting Enzyme (TACE), is a membrane-anchored sheddase critical to numerous physiological and pathological processes.^[1] Its primary function is to cleave and release the ectodomains of a wide array of transmembrane proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF- α), ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors.^{[1][2]} With over 80 known substrates, the dysregulation of ADAM-17 is implicated in inflammatory diseases, cancer, and neurodegenerative disorders.^[3] Understanding the kinetics of ADAM-17's interaction with its substrates is therefore crucial for developing selective inhibitors and novel therapeutics.^{[3][4]}

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for studying biomolecular interactions in real time.^[5] It provides quantitative data on binding affinity (K_D), as well as the rates of association (k_a) and dissociation (k_d), offering deep insights into the dynamics of the enzyme-substrate complex.^[6] This application note provides a detailed protocol for using SPR to analyze the interaction between recombinant ADAM-17 and its substrates.

ADAM-17 Signaling and Substrate Shedding

ADAM-17 activity is tightly regulated. It is synthesized as an inactive pro-enzyme, and its activation involves pro-domain removal by furin cleavage and conformational changes triggered by various stimuli, such as G-protein coupled receptor (GPCR) activation or phorbol esters (PMA).[1] Once active, ADAM-17 cleaves its specific substrates at the cell surface, releasing the soluble ectodomain which then mediates downstream signaling.



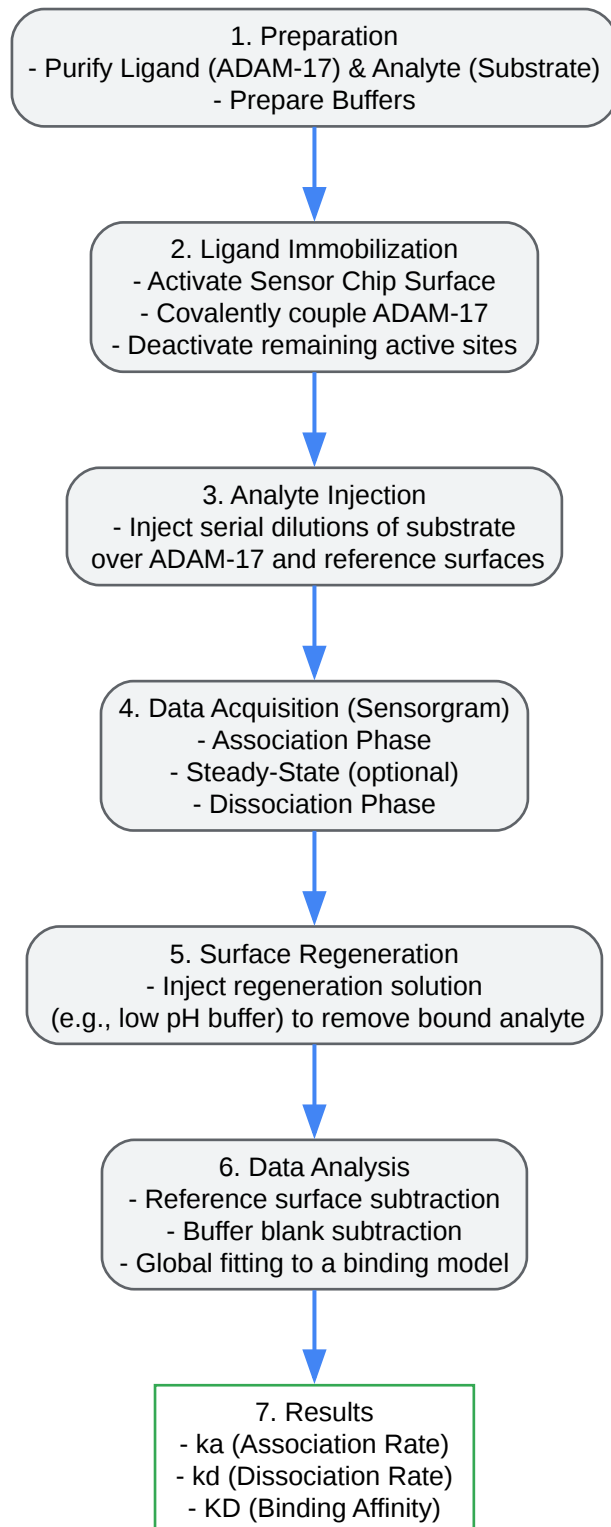
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Caption: ADAM-17 activation pathway leading to the shedding of pro-TNF- α .

SPR Experimental Workflow

A typical SPR experiment involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.

General SPR Experimental Workflow



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Caption: A step-by-step workflow for a typical SPR experiment.

Experimental Protocols

This protocol describes the use of amine coupling to immobilize recombinant ADAM-17 onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) to study the binding of a purified substrate.

Materials and Reagents

- SPR Instrument and Sensor Chips: Biacore series instrument (or equivalent) and CM5 sensor chips.
- Proteins:
 - Ligand: High-purity (>95%) recombinant ADAM-17 (extracellular domain).
 - Analyte: High-purity (>95%) substrate of interest (e.g., recombinant TNF- α ectodomain).
- Buffers and Solutions:
 - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas.
 - Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other, determined by pre-concentration scouting).
 - Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
 - Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other, determined by regeneration scouting).

Protocol: Ligand Immobilization (ADAM-17)

- System Priming: Prime the SPR instrument with filtered and degassed Running Buffer until a stable baseline is achieved.
- Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the desired flow cells (e.g., experimental and reference flow cells) for 7 minutes

at a flow rate of 10 $\mu\text{L}/\text{min}$ to activate the carboxymethylated surface.

- **Ligand Preparation:** Dilute the recombinant ADAM-17 stock to a final concentration of 10-50 $\mu\text{g}/\text{mL}$ in the Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
- **Ligand Injection:** Inject the diluted ADAM-17 solution over the activated experimental flow cell until the desired immobilization level is reached (e.g., 2000-4000 RU). Do not inject over the reference flow cell.
- **Deactivation:** Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes at 10 $\mu\text{L}/\text{min}$ to deactivate any remaining NHS-esters.
- **Surface Stabilization:** Perform 2-3 startup cycles with the Regeneration Solution to remove non-covalently bound protein and stabilize the surface.

Protocol: Analyte Interaction Analysis (Substrate)

- **Analyte Preparation:** Prepare a dilution series of the substrate analyte in Running Buffer. A typical concentration range for an unknown interaction would be 0.1 nM to 1 μM , using a 2-fold or 3-fold dilution series. Include a zero-concentration sample (buffer only) for double referencing.
- **Binding Measurement Cycle:** Perform the following injection cycle for each analyte concentration, from lowest to highest:
 - **Flow Rate:** Set a flow rate of 30 $\mu\text{L}/\text{min}$.
 - **Association:** Inject the analyte solution over both the ADAM-17 and reference flow cells for 120-180 seconds to monitor the binding phase.
 - **Dissociation:** Allow Running Buffer to flow over the cells for 300-600 seconds to monitor the dissociation of the enzyme-substrate complex.
 - **Regeneration:** Inject the Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound analyte and prepare the surface for the next cycle. Ensure the baseline returns to its starting level.
- **Data Collection:** Record the sensorgrams for all injections.

Data Analysis

- Data Processing: Use the instrument's evaluation software to process the raw data.
 - Subtract the signal from the reference flow cell (Fc1) from the experimental flow cell (Fc2) to correct for bulk refractive index changes and non-specific binding.
 - Subtract the signal from the buffer-only injection ("zero-concentration" analyte) to correct for any systematic drift.
- Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using a global analysis. This will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d / k_a$).

Quantitative Data Presentation

While direct SPR-derived kinetic data for **ADAM-17 substrate** interactions is not widely published, valuable affinity information can be obtained from other methods, such as enzyme kinetic assays that determine the Michaelis constant (K_m).

Table 1: Enzyme Kinetic Parameters for ADAM-17 with TNF- α -based Substrates (Data obtained via fluorescence-based enzyme kinetics assay)

Substrate Description	ADAM-17 Construct	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
TNFα juxtamembrane region (random coil)	ECD ¹	24 ± 6.2	-	-	[4]
TNFα with 2 α-helix-inducing heptads	ECD ¹	7.5 ± 1.3	-	-	[4]
TNFα-based α-helical substrate	ECD ¹	2.0 ± 0.1	-	-	[4]
Glycosylated TNFα-based substrate	ECD ¹	7.6 ± 1.3	0.08 ± 0.01	6.1 ± 0.8 x 10 ⁴	[4]
Non-glycosylated TNFα-based substrate	ECD ¹	12 ± 3	0.25 ± 0.03	-	[4]
TNFα Pro ⁷² -Arg ¹⁰⁸	ECD ¹	7.2 ± 0.6	0.2 ± 0.02	-	[4]

¹ECD: Extracellular Domain

Table 2: Representative SPR Kinetic Data (Template) (This table serves as a template for the data that would be generated from the SPR protocol described above.)

Ligand	Analyte	k _a (M ⁻¹ s ⁻¹)	k _d (s ⁻¹)	K _D (M)
ADAM-17 ECD	Substrate X	Value	Value	Value
ADAM-17 ECD	Substrate Y	Value	Value	Value

- k_a (Association Rate Constant): Describes the rate at which the enzyme and substrate form a complex.
- k_d (Dissociation Rate Constant): Describes the rate at which the complex breaks apart.
- K_D (Equilibrium Dissociation Constant): A measure of binding affinity; a lower K_D value indicates a stronger interaction.

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